
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as TCS 359, is a chemical compound that has been extensively researched for its potential use in scientific applications. This compound is a piperazine derivative and has been found to have a wide range of biological effects. In
Scientific Research Applications
Antibacterial and Biofilm Inhibition
A study by Mekky and Sanad (2020) developed novel compounds linked via a piperazine moiety, showing significant in vitro antibacterial and biofilm inhibition activities against strains such as E. coli, S. aureus, and S. mutans. One compound, in particular, demonstrated superior antibacterial efficacies with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values in the low micromolar range, outperforming the reference antibiotic Ciprofloxacin in biofilm inhibition tests. Additionally, these compounds were found to inhibit the MurB enzyme effectively, suggesting a potential mechanism for their antimicrobial action (Mekky & Sanad, 2020).
Anticancer Activity
Yurttaş et al. (2014) synthesized and evaluated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their anticancer activities. Two compounds with chlorophenyl substitutions were identified as promising antiproliferative agents against MCF-7 breast cancer cells, comparing favorably with cisplatin, a known effective anticancer drug. This suggests the potential of piperazine derivatives in developing novel therapeutic agents for cancer treatment (Yurttaş et al., 2014).
Antimicrobial Activities
Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives featuring a piperazine component. These compounds exhibited good to moderate activities against various test microorganisms, highlighting the role of piperazine derivatives as potential antimicrobial agents (Bektaş et al., 2007).
Apoptosis Induction in Cancer Cells
Wang et al. (2009) investigated a trisubstituted piperazine compound, PMS-1077, which induced apoptosis in Human Burkitt’s lymphoma cells (Raji). This study demonstrated the compound's capability to suppress cell proliferation and induce apoptosis, suggesting a potential therapeutic application in treating lymphoma (Wang et al., 2009).
properties
IUPAC Name |
1-benzhydryl-4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2S/c1-19-18-24(20(2)17-23(19)26)31(29,30)28-15-13-27(14-16-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,17-18,25H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMRDLLEFHGQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2722324.png)
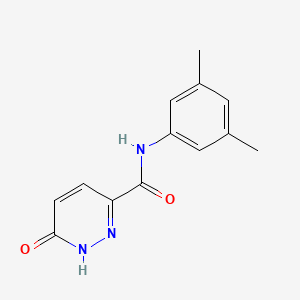
![(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2722326.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)
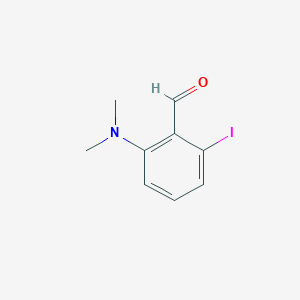

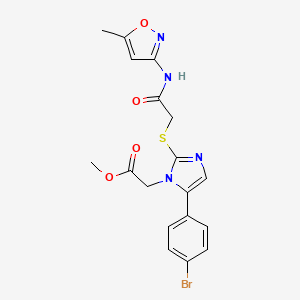
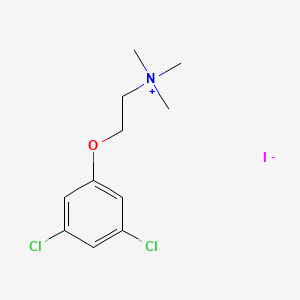
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)
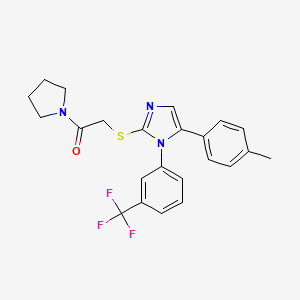
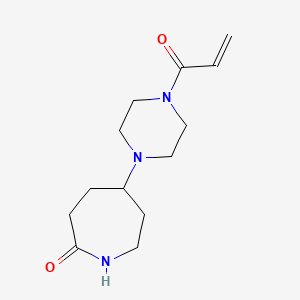
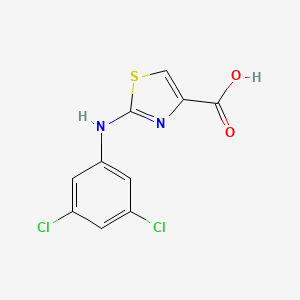
![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)